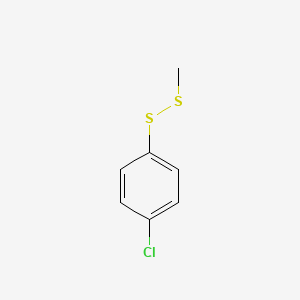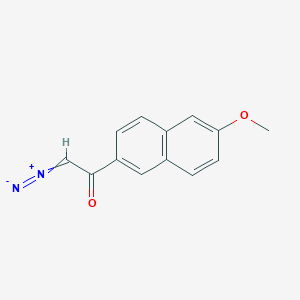![molecular formula C36H51O12-3 B14651593 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate CAS No. 51821-88-6](/img/structure/B14651593.png)
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate is an organic compound characterized by its benzene ring substituted with three octyloxycarbonyl groups and three carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate typically involves the esterification of benzene-1,2,3-tricarboxylic acid with octanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Starting Material: Benzene-1,2,3-tricarboxylic acid
Reagent: Octanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux in an organic solvent such as toluene or xylene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst (e.g., iron(III) chloride)
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
Hydrolysis: Benzene-1,2,3-tricarboxylic acid and octanol
Substitution: Various substituted benzene derivatives
Oxidation: Quinones
Reduction: Hydroquinones
Applications De Recherche Scientifique
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its interactions with biomolecules may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,3-tricarboxylic acid: The parent compound without the octyloxycarbonyl groups.
4,5,6-Tris(methoxycarbonyl)benzene-1,2,3-tricarboxylate: A similar compound with methoxycarbonyl groups instead of octyloxycarbonyl groups.
4,5,6-Tris(ethoxycarbonyl)benzene-1,2,3-tricarboxylate: A similar compound with ethoxycarbonyl groups.
Uniqueness
4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate is unique due to the presence of long-chain octyloxycarbonyl groups, which impart distinct physical and chemical properties
Propriétés
Numéro CAS |
51821-88-6 |
|---|---|
Formule moléculaire |
C36H51O12-3 |
Poids moléculaire |
675.8 g/mol |
Nom IUPAC |
4,5,6-tris(octoxycarbonyl)benzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C36H54O12/c1-4-7-10-13-16-19-22-46-34(43)28-26(32(39)40)25(31(37)38)27(33(41)42)29(35(44)47-23-20-17-14-11-8-5-2)30(28)36(45)48-24-21-18-15-12-9-6-3/h4-24H2,1-3H3,(H,37,38)(H,39,40)(H,41,42)/p-3 |
Clé InChI |
YCWBUFVLFWEXCJ-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCOC(=O)C1=C(C(=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



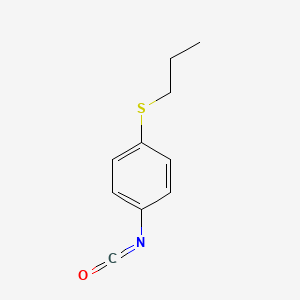

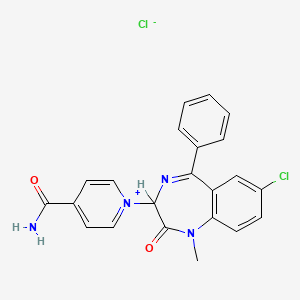
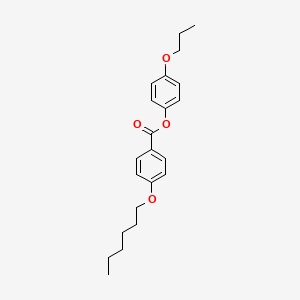

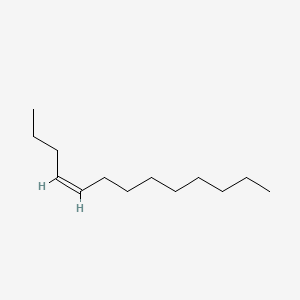

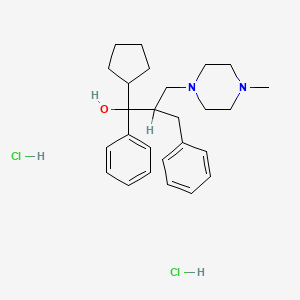
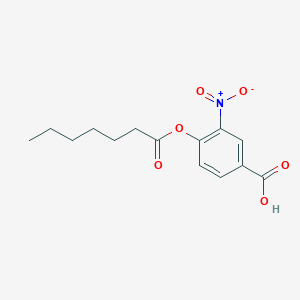
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

